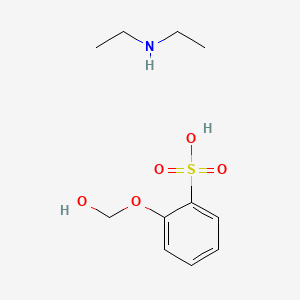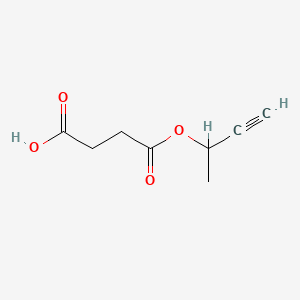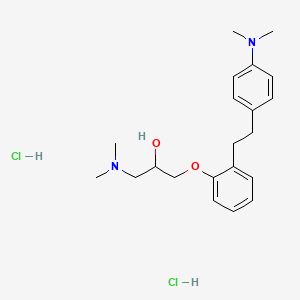
Benzoic acid, 2,4-dibromo-, diphenylsilylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2,4-dibromo-, diphenylsilylene ester is a specialized organic compound that features a benzoic acid moiety substituted with bromine atoms at the 2 and 4 positions, and esterified with a diphenylsilylene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,4-dibromo-, diphenylsilylene ester typically involves the esterification of 2,4-dibromobenzoic acid with diphenylsilylene. The reaction can be carried out using a variety of catalysts and solvents to optimize yield and purity. Commonly, the reaction is performed under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted benzoic acid derivatives.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Debrominated benzoic acid derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups replacing the bromine atoms.
科学研究应用
Benzoic acid, 2,4-dibromo-, diphenylsilylene ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of benzoic acid, 2,4-dibromo-, diphenylsilylene ester involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The molecular pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with cellular components, leading to various biochemical effects.
相似化合物的比较
Benzoic acid, 2,4-dibromo-: Lacks the diphenylsilylene ester group, making it less versatile in certain applications.
Diphenylsilylene esters of other benzoic acids: These compounds may have different substitution patterns on the benzoic acid moiety, leading to variations in reactivity and applications.
Uniqueness: Benzoic acid, 2,4-dibromo-, diphenylsilylene ester is unique due to the presence of both bromine atoms and the diphenylsilylene ester group. This combination imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
129459-86-5 |
|---|---|
分子式 |
C26H16Br4O4Si |
分子量 |
740.1 g/mol |
IUPAC 名称 |
2,4-dibromo-3-[(2,6-dibromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H16Br4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34) |
InChI 键 |
GRYPNIZHNQLTBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Br)C(=O)O)Br)C4=C(C=CC(=C4Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
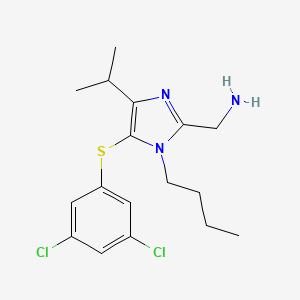
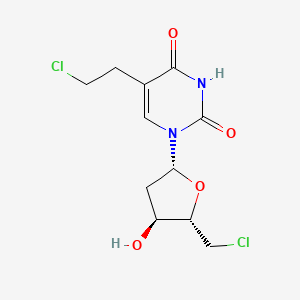
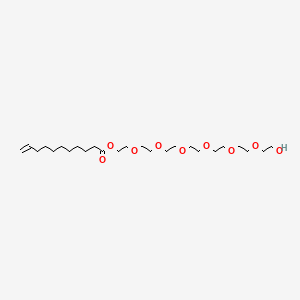
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
